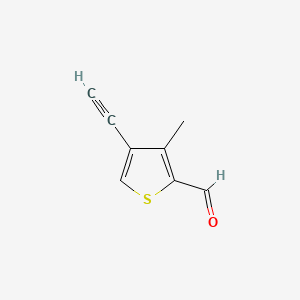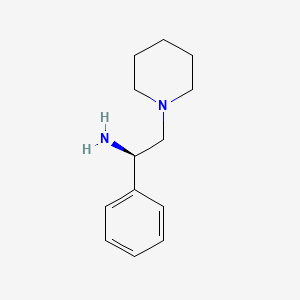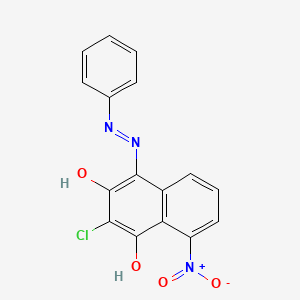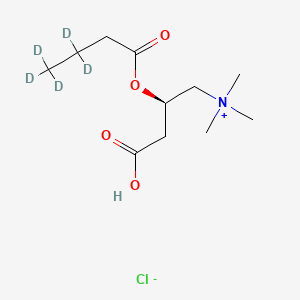
(R)-Butyryl Carnitine-d5 Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Butyryl Carnitine-d5 Chloride is a deuterated derivative of ®-Butyryl Carnitine, a naturally occurring compound involved in the metabolism of fatty acids. The deuterium labeling (d5) is used for various research purposes, including metabolic studies and mass spectrometry. This compound is significant in the study of biochemical pathways and the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Butyryl Carnitine-d5 Chloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of ®-Butyryl Carnitine.
Deuterium Labeling: Deuterium atoms are introduced into the butyryl group to form ®-Butyryl Carnitine-d5.
Chloride Formation: The final step involves converting the compound into its chloride form.
The reaction conditions often include the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The process may involve multiple steps of purification and characterization to achieve the desired product.
Industrial Production Methods
Industrial production of ®-Butyryl Carnitine-d5 Chloride may involve large-scale synthesis using automated systems and advanced purification techniques. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for research and development.
Chemical Reactions Analysis
Types of Reactions
®-Butyryl Carnitine-d5 Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions may convert it into alcohols or other reduced forms.
Substitution: The chloride group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions include various derivatives of ®-Butyryl Carnitine-d5, such as carboxylic acids, alcohols, and substituted compounds. These products are often used in further research and development.
Scientific Research Applications
®-Butyryl Carnitine-d5 Chloride has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies and mass spectrometry.
Biology: Helps in understanding the role of carnitine in cellular metabolism.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders.
Industry: Utilized in the development of pharmaceuticals and nutritional supplements.
Mechanism of Action
The mechanism of action of ®-Butyryl Carnitine-d5 Chloride involves its role in the transport of fatty acids into the mitochondria for β-oxidation. The deuterium labeling allows for precise tracking of the compound in metabolic studies. The molecular targets include enzymes involved in fatty acid metabolism, such as carnitine acyltransferases.
Comparison with Similar Compounds
Similar Compounds
L-Carnitine: A naturally occurring compound with similar metabolic functions.
Acetyl-L-Carnitine: Another derivative with additional acetyl group.
Propionyl-L-Carnitine: Contains a propionyl group instead of butyryl.
Uniqueness
®-Butyryl Carnitine-d5 Chloride is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the stability and allow for precise tracking in metabolic studies, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C11H22ClNO4 |
|---|---|
Molecular Weight |
272.78 g/mol |
IUPAC Name |
[(2R)-3-carboxy-2-(3,3,4,4,4-pentadeuteriobutanoyloxy)propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C11H21NO4.ClH/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4;/h9H,5-8H2,1-4H3;1H/t9-;/m1./s1/i1D3,5D2; |
InChI Key |
SRYJSBLNSDMCEA-ROCQGEIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |
Canonical SMILES |
CCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



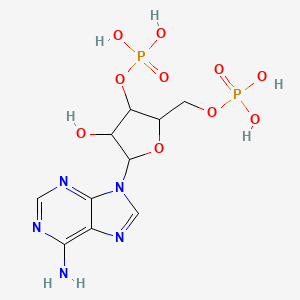
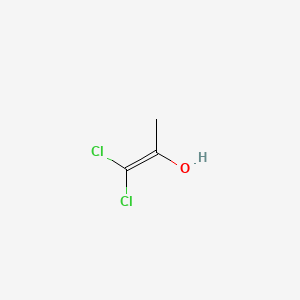
![[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate](/img/structure/B13837373.png)

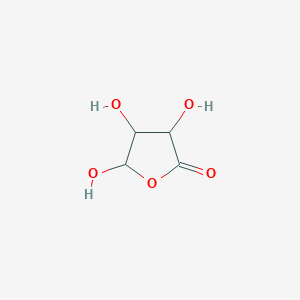
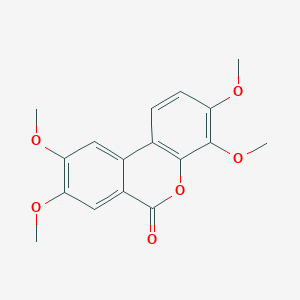
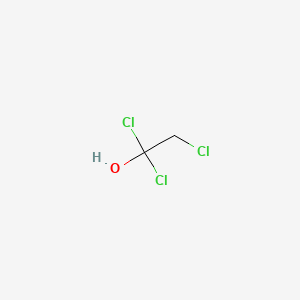
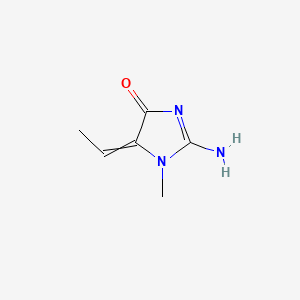
![(1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine](/img/structure/B13837428.png)
![(4S)-4-benzyl-3-[(2s,4e)-5-chloro-2-isopropyl-4-pentenoyl]-1,3-oxazolidin-2-one](/img/structure/B13837430.png)
